ORFI peptide ORFI peptide
Brand Name: Vulcanchem
CAS No.: 136331-92-5
VCID: VC0236742
InChI:
SMILES:
Molecular Formula: C16H10
Molecular Weight: 0

ORFI peptide

CAS No.: 136331-92-5

Cat. No.: VC0236742

Molecular Formula: C16H10

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

ORFI peptide - 136331-92-5

Specification

CAS No. 136331-92-5
Molecular Formula C16H10
Molecular Weight 0

Introduction

Structure and Properties of ORFI Peptide

The ORFI-encoded p12(I) protein possesses distinctive structural characteristics that facilitate its biological functions. Based on research findings, p12(I) contains multiple antigenic regions that can be recognized by the immune system. Structural analysis has identified three primary antigenic regions within the p12(I) protein: one positioned between two putative transmembrane regions and two others located at the carboxy-terminus of the protein . This structural arrangement suggests a membrane-associated topology that would facilitate interactions with cellular components.

The transmembrane organization of p12(I) is consistent with its known binding partners, including the 16-kDa subunit of the vacuolar ATPase and immature chains of the IL-2 receptor. These interactions indicate that the peptide likely adopts specific conformations necessary for proper binding and function. The structural features of ORFI peptide enable it to participate in multiple protein-protein interactions, contributing to its diverse biological activities within infected cells. The membrane association of this peptide is particularly significant as it positions the protein at strategic cellular locations for interfering with host signaling pathways.

Antigenic Determinants

Studies using synthetic peptides have been instrumental in mapping the antigenic regions of the ORFI protein. By raising rabbit antisera against various p12(I) synthetic peptides, researchers have successfully identified the immunologically reactive portions of the protein. The presence of distinct antigenic regions suggests that the protein could be targeted by host immune responses during infection. These antigenic determinants might also serve as potential targets for diagnostic assays or therapeutic interventions aimed at detecting or neutralizing the effects of ORFI peptide .

The identification of these antigenic regions provides valuable information for vaccine development and immunological studies concerning HTLV-I. The pattern of antibody recognition in naturally and experimentally infected hosts indicates that these regions are accessible to the immune system during actual infection, validating their biological relevance. These structural insights contribute significantly to our understanding of how the host immune system interacts with viral components during HTLV-I infection.

Biological Functions of ORFI Peptide

The ORFI-encoded p12(I) protein performs several important biological functions relevant to HTLV-I infection and pathogenesis. Research has identified this protein as a weak oncogene, suggesting a role in cellular transformation processes associated with HTLV-I infection. More specifically, p12(I) has been shown to bind to the 16-kDa subunit of the vacuolar ATPase, which may influence cellular pH regulation or protein trafficking . This interaction could potentially alter cellular homeostasis to favor viral replication or persistence.

Role in T-cell Transformation

The identification of ORFI peptide as a weak oncogene highlights its potential contribution to the T-cell transformation process characteristic of HTLV-I infection. While the exact mechanisms remain to be fully elucidated, the interactions with cellular components like the vacuolar ATPase and IL-2 receptor suggest possible pathways through which p12(I) might influence cellular growth and differentiation. Understanding these mechanisms is essential for developing comprehensive models of HTLV-I-induced oncogenesis.

The relatively weak oncogenic activity of p12(I) suggests that it likely functions in concert with other viral and cellular factors to promote cellular transformation. This cooperative action is consistent with the complex and multifactorial nature of virus-induced oncogenesis. Further investigation of p12(I)'s interactions with cellular signaling pathways will be crucial for clarifying its precise contributions to HTLV-I pathogenesis.

Research Findings and Experimental Data

Significant experimental evidence has accumulated regarding the expression and function of ORFI peptide. The table below summarizes key research findings related to the detection and characterization of this viral protein:

Research ParameterFindingExperimental Approach
Expression SystemSuccessful expression of orfI cDNABaculovirus system
Antibody Detection (Human)1 out of 32 naturally infected individualsRecombinant protein recognition
Antibody Detection (Rabbit)9 out of 20 experimentally infected animalsRecombinant protein recognition
Antigenic RegionsThree distinct regions identifiedSynthetic peptide antisera
Protein InteractionsBinds to 16-kDa subunit of vacuolar ATPaseProtein binding studies
Receptor BindingInteracts with immature β and γc chains of IL-2 receptorProtein binding studies
Oncogenic PotentialClassified as a weak oncogeneTransformation assays

This data collectively provides strong evidence for the biological relevance of ORFI peptide in HTLV-I infection. The detection of antibodies against p12(I) in both human and experimental infections confirms that the protein is expressed in vivo and is immunogenic . The relatively low frequency of detection in human samples (approximately 3%) might reflect variable expression levels, transient expression, or effective immune evasion strategies.

Immunological Significance

The recognition of ORFI peptide by serum antibodies from infected hosts represents a significant finding with potential diagnostic and immunological implications. The development of antibodies against p12(I) indicates that the protein is accessible to the immune system during natural infection. This immunological recognition provides valuable evidence for the in vivo expression of orfI and validates its relevance in authentic HTLV-I infections .

The identified antigenic regions of p12(I) could potentially serve as targets for diagnostic assays or immunotherapeutic approaches. The presence of distinct antigenic determinants, including regions between transmembrane domains and at the carboxy-terminus, provides multiple potential epitopes for antibody recognition. Further characterization of these epitopes and their conservation among HTLV-I isolates would be valuable for developing robust immunological tools.

Comparative Analysis with Related Peptides

While ORFI peptide has specific functions related to HTLV-I infection, it is informative to consider it in the broader context of small ORF-encoded peptides (SEPs) and noncanonical peptides. Recent research has highlighted the importance of small peptides encoded by what were previously considered noncoding regions of genomes. Advances in ribosome profiling and mass spectrometry have revealed numerous previously unrecognized peptides with important biological functions .

The mechanisms of identification and characterization used for SEPs in other contexts, such as mouse serum, could potentially be applied to further investigate ORFI peptide. Mass spectrometric analysis has been successful in discovering novel SEPs in various biological samples, demonstrating the power of modern proteomic approaches for detecting and characterizing small peptides . Similar methodologies could enhance our understanding of ORFI peptide expression patterns and modifications.

It's worth noting that while ORFI peptide is encoded by a viral genome, many newly discovered SEPs in eukaryotic genomes are now recognized to have important functional roles despite their small size. This paradigm shift in our understanding of small peptides underscores the potential significance of proteins like ORFI peptide that may have been underappreciated in earlier research paradigms.

Future Research Directions

Several promising directions exist for future research on ORFI peptide. Advanced structural studies using techniques such as cryo-electron microscopy or X-ray crystallography could provide detailed information about the three-dimensional structure of p12(I) and its interactions with binding partners. Such structural insights would facilitate a deeper understanding of the molecular mechanisms underlying the protein's functions.

Further investigation of the immunological aspects of ORFI peptide recognition could yield valuable information for diagnostic and therapeutic applications. Characterizing the antibody responses against p12(I) in larger cohorts of HTLV-I-infected individuals might reveal correlations with disease progression or clinical outcomes. Additionally, exploring the potential of ORFI peptide-derived epitopes as components of diagnostic assays or vaccines represents an intriguing avenue for translational research.

The continued development and application of sensitive detection methods for ORFI peptide in clinical samples would enhance our ability to study its expression patterns and correlations with disease. Techniques similar to those employed for detecting small ORF-encoded peptides in other contexts could potentially be adapted for this purpose, potentially revealing new aspects of ORFI peptide biology in HTLV-I infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator